(R)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride chemical properties
(R)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride chemical properties
An In-depth Technical Guide to (R)-1-(2-Bromobenzyl)pyrrolidin-3-amine Dihydrochloride: Properties, Synthesis, and Applications
Executive Summary
(R)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and chemical research sectors. Its structure combines three key features: a stereochemically defined pyrrolidine ring, a reactive primary amine, and a versatile 2-bromobenzyl group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties and providing a three-dimensional framework for interacting with biological targets.[1][2][3] This guide provides a comprehensive technical overview of the compound's chemical properties, outlines a representative synthetic pathway, discusses its applications as a versatile scaffold in drug discovery, and details essential safety and handling protocols.
Part 1: Core Chemical Identity and Properties
The pyrrolidine ring is a five-membered nitrogen heterocycle that serves as a cornerstone in the development of numerous biologically active compounds.[3][4] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for selective interactions with enzyme and receptor binding sites.[1] The "(R)" designation at the C-3 position of the pyrrolidine ring in the title compound specifies a defined stereochemistry, a crucial factor as different enantiomers can exhibit vastly different biological activities.[1][4]
The 1-(2-bromobenzyl) substituent provides a handle for a wide range of chemical modifications, particularly palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The primary amine at the 3-position is a key nucleophilic site for amide bond formation, reductive amination, and other derivatizations. The dihydrochloride salt form generally enhances the compound's crystallinity, stability, and aqueous solubility compared to the free base.[5][6]
Chemical Structure
Caption: Chemical structure of (R)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride.
Physicochemical Properties
Quantitative data for the specific (R)-1-(2-Bromobenzyl) isomer is not widely published. The table below consolidates data from closely related isomers and structural analogs to provide an informed estimate.
| Property | Value / Description | Source |
| IUPAC Name | (3R)-1-[(2-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | - |
| Molecular Formula | C₁₁H₁₇BrCl₂N₂ | [7][8] |
| Molecular Weight | 328.08 g/mol | [7][8] |
| Appearance | Expected to be a white to off-white solid. | [5] |
| Solubility | The dihydrochloride salt form suggests good solubility in water and polar protic solvents like methanol and ethanol.[5][6] The free base would be more soluble in organic solvents like dichloromethane and ethyl acetate. | |
| Stability | The salt form is generally more stable than the free base. The compound may be hygroscopic and air-sensitive.[5] Store under an inert atmosphere.[5][9] | |
| Related CAS Numbers | 1349702-39-1 ((R)-1-(3-Bromobenzyl)...), 1286208-58-9 ((S)-1-(4-Bromobenzyl)...) | [7][8] |
Part 2: Synthesis and Characterization
The synthesis of chiral pyrrolidine derivatives is a well-established field in organic chemistry, often leveraging the chiral pool of natural amino acids like proline.[10] A common and logical approach to synthesizing the title compound involves the N-alkylation of a protected chiral 3-aminopyrrolidine precursor.
Proposed Synthetic Workflow
A robust synthetic strategy involves the reaction of a commercially available, N-protected (R)-3-aminopyrrolidine with 2-bromobenzyl bromide, followed by acidic deprotection, which also facilitates the formation of the dihydrochloride salt. The Boc (tert-butoxycarbonyl) group is an ideal protecting group for this purpose due to its stability under the alkylation conditions and its clean removal with strong acid.
Caption: Representative workflow for the synthesis of the target compound.
Exemplary Synthetic Protocol
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N-Alkylation: To a solution of N-Boc-(R)-3-aminopyrrolidine (1.0 eq) in acetonitrile, add a mild base such as potassium carbonate (2.0-3.0 eq). Stir the mixture at room temperature, then add 2-bromobenzyl bromide (1.1 eq) dropwise. Heat the reaction mixture to 50-60°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Causality: The base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
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-
Work-up and Isolation: After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the protected intermediate, N-Boc-(R)-1-(2-Bromobenzyl)pyrrolidin-3-amine.
-
Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of a suitable solvent like ethyl acetate or methanol. Cool the solution in an ice bath and add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, >2.0 eq) dropwise with stirring. A precipitate will form.
-
Causality: The strong acidic conditions cleave the acid-labile Boc protecting group. The excess HCl protonates both the pyrrolidine nitrogen and the primary amine, leading to the precipitation of the stable dihydrochloride salt.
-
-
Final Isolation: Stir the resulting slurry for 1-2 hours, then collect the solid product by vacuum filtration. Wash the filter cake with cold solvent (e.g., diethyl ether) to remove any non-polar impurities and dry under vacuum to yield the final product.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic peaks for the aromatic protons of the bromobenzyl group, the benzylic CH₂ protons, and the diastereotopic protons of the pyrrolidine ring. ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric purity must be confirmed using a suitable chiral column. For related aminopyrrolidines, pre-column derivatization with a reagent like Boc-anhydride can be used to introduce a chromophore for UV detection and improve chromatographic behavior.[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), and C-Br stretching would be expected.
Part 3: Applications in Research and Drug Development
This molecule is not an active pharmaceutical ingredient itself but rather a high-value intermediate or "building block." Its utility stems from the strategic combination of its structural features, which allows for the systematic exploration of chemical space in drug discovery programs.[2]
A Versatile Chemical Scaffold
The compound serves as a versatile starting point for generating libraries of more complex molecules. Each component of the molecule offers a distinct point for diversification.
Caption: Logical diagram of the compound's utility as a versatile scaffold.
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Primary Amine Derivatization: The amine at the C-3 position is a potent nucleophile, readily undergoing reactions such as acylation to form amides, sulfonylation to form sulfonamides, or reductive amination with aldehydes and ketones to generate secondary amines. This is the most common site for attaching pharmacophores or groups that will interact with a biological target.
-
Cross-Coupling Reactions: The ortho-bromine on the benzyl ring is a key functional handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkyne groups, enabling chemists to probe specific binding pockets or modify electronic properties.[12]
-
Structural and Pharmacokinetic Role: The pyrrolidine ring itself is more than just a linker.[1] Its saturated, three-dimensional nature can improve compound solubility and metabolic stability while reducing planarity, which is often beneficial for oral bioavailability and reducing off-target toxicity.[2]
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar chemicals provides a strong basis for safe handling procedures.[5][9][13][14]
-
Hazard Identification:
-
Considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5]
-
Harmful if swallowed or inhaled.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[14]
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[13][14]
-
-
Storage:
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][13]
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][13]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[9][14]
-
References
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International Laboratory USA. (n.d.). (R)-1-(3-BROMOBENZYL)PYRROLIDIN-3-AMINE DIHYDROCHLORIDE. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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NextSDS. (n.d.). (R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride. [Link]
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Iaroshenko, V. O., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6432. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
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Iaroshenko, V. O., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Wikipedia. (n.d.). Pyrrolidine. [Link]
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
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NextSDS. (n.d.). (S)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride. [Link]
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ResearchGate. (2010). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. [Link]
- Google Patents. (n.d.).
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IntechOpen. (2022). Recent Advances in the Synthesis of Pyrrolidines. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]
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Aggarwal, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology, 17(6), 759-765. [Link]
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